Zolazepam-d3

Mass Spectrometry Isotopic Labeling LC-MS/MS

Zolazepam-d3 is a deuterated internal standard with a +3 Da mass shift and near-identical physicochemical properties to zolazepam, enabling co-elution and compensation for matrix effects. For use in veterinary residue monitoring, forensic toxicology, and pharmacokinetic studies.

Molecular Formula C15H15FN4O
Molecular Weight 289.32 g/mol
Cat. No. B15295360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolazepam-d3
Molecular FormulaC15H15FN4O
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C
InChIInChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3/i2D3
InChIKeyGDSCFOSHSOWNDL-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolazepam-d3: Deuterated Internal Standard for Veterinary Drug Residue and Forensic Quantification


Zolazepam-d3 is a deuterated analog of the pyrazolodiazepinone veterinary anesthetic zolazepam (often used in combination with tiletamine as Telazol®) [1]. With a molecular formula of C₁₅H₁₂D₃FN₄O and a molecular weight of 289.32 g/mol, Zolazepam-d3 incorporates three stable deuterium (²H) atoms at non-exchangeable positions [2]. This isotopic labeling introduces a +3 Da mass shift relative to the unlabeled analyte while preserving near-identical chemical behavior, establishing Zolazepam-d3 as a Stable Isotope-Labeled (SIL) internal standard purpose-built for accurate quantification of zolazepam in complex biological matrices via LC-MS/MS .

Why Unlabeled Zolazepam or Structural Analogs Cannot Replace Zolazepam-d3 in Validated LC-MS/MS Methods


In quantitative LC-MS/MS analysis, the internal standard must correct for analyte loss during sample preparation and compensate for variable ionization efficiency (matrix effects) [1]. Using unlabeled zolazepam as a pseudo-internal standard introduces co-eluting isobaric interference, fundamentally corrupting peak integration and quantification [2]. Alternatively, employing a structurally related benzodiazepine (e.g., diazepam or midazolam) as a surrogate internal standard results in differential extraction recovery and distinct chromatographic retention times, leading to divergent ionization suppression/enhancement profiles that cannot be reliably corrected [3]. Only a co-eluting, stable isotope-labeled analog like Zolazepam-d3—exhibiting near-identical physicochemical properties and ionization behavior—can adequately track the analyte through the entire analytical workflow, ensuring method accuracy and reproducibility required for regulatory compliance .

Zolazepam-d3 Quantitative Differentiation: Evidence for Analytical Superiority Over Comparators


Precise Mass Differentiation: +3 Da Shift for Definitive MS Resolution

Zolazepam-d3 incorporates three deuterium atoms at stable, non-exchangeable positions, resulting in a molecular weight of 289.32 g/mol—a mass increase of exactly 3.02 Da relative to unlabeled zolazepam (286.30 g/mol) [1]. This mass differential exceeds the minimum recommended 3 Da separation required to eliminate spectral overlap and isotopic cross-talk in MS/MS analysis for small molecules (MW < 1000 Da) . In contrast, a single deuterium substitution (+1 Da) or a ¹³C-labeled analog (typically +1 to +2 Da) may still exhibit partial isotopic interference with the monoisotopic peak cluster of the unlabeled analyte [2].

Mass Spectrometry Isotopic Labeling LC-MS/MS

Chromatographic Co-Elution: Near-Identical Retention Time for Matrix Effect Compensation

Deuterated internal standards such as Zolazepam-d3 exhibit near-identical chromatographic retention times (tR) to their non-deuterated counterparts, typically within ±0.05 minutes under reversed-phase LC conditions . This co-elution is critical: analytes and co-eluting internal standards experience the same degree of ionization suppression or enhancement from co-extracted matrix components, allowing the internal standard to accurately correct for these effects [1]. In contrast, structural analogs (e.g., diazepam or midazolam used as surrogate IS) can exhibit retention time differences of 1–5 minutes, leading to divergent matrix effect profiles and resulting in quantitative bias ranging from -50% to +100% depending on the specific matrix and gradient [2].

Chromatography Matrix Effects LC-MS/MS

Isotopic Purity and Absence of Unlabeled Interference

A fundamental requirement for any SIL internal standard is the near-absence of unlabeled (d0) species, which would otherwise contribute to the analyte signal and cause positive bias . Reputable vendors specify that Zolazepam-d3 is supplied with isotopic purity >98%, meaning <2% unlabeled zolazepam contamination . In contrast, using a non-deuterated structural analog as an internal standard introduces 100% cross-interference at the analyte m/z channel, while poorly synthesized deuterated standards with 5–10% d0 impurity can artificially inflate measured analyte concentrations by a corresponding 5–10% in low-concentration samples [1].

Isotopic Purity Internal Standard LC-MS/MS

Zolazepam-d3 Procurement-Driven Application Scenarios


Regulated Bioanalytical Method Validation for Veterinary Drug Residue Monitoring

Zolazepam-d3 serves as the definitive internal standard for developing and validating LC-MS/MS methods to quantify zolazepam residues in animal tissues (muscle, liver, kidney, fat) intended for human consumption. Its co-elution and identical ionization behavior compensate for complex tissue matrix effects, enabling achievement of the low ng/g limits of quantification (LOQ) mandated by regulatory agencies (e.g., FDA, EMA, Codex Alimentarius). The +3 Da mass shift ensures specificity, while high isotopic purity (>98%) minimizes baseline interference, critical for accurately measuring trace residue levels and supporting withdrawal period determinations [1].

Forensic Toxicology and Human Performance Casework

In forensic laboratories analyzing biological specimens (blood, urine, vitreous humor) for the presence of zolazepam—whether from veterinary misuse, accidental exposure, or drug-facilitated crimes—Zolazepam-d3 provides the quantitative accuracy required for legal defensibility. Its use as a deuterated internal standard corrects for inter-individual matrix variability and sample degradation, ensuring that reported concentrations meet the rigorous evidentiary standards of forensic toxicology (e.g., SWGTOX guidelines) [2].

Clinical Pharmacokinetic and Drug-Drug Interaction Studies

For research investigating the pharmacokinetics, metabolism, or potential drug-drug interactions of zolazepam (e.g., in human liver microsome studies or preclinical animal models), Zolazepam-d3 is essential for generating precise and accurate plasma concentration-time curves. The use of a stable isotope-labeled analog minimizes analytical variability, allowing researchers to confidently detect subtle changes in clearance, half-life, or metabolite formation rates that might otherwise be obscured by assay imprecision [3].

Technical Documentation Hub

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